Methylobacterium extorquens DM4 is a facultative methylotrophic bacterium, meaning it can utilize single-carbon compounds like methanol and methylamine as their sole carbon and energy sources. [, ] It is a derivative of the well-studied strain Methylobacterium extorquens AM1, but lacks the gene encoding Methylamine dehydrogenase (MMA dehydrogenase). [] This specific characteristic makes it a valuable tool for studying alternative methylotrophic pathways, such as the N-methylglutamate (NMG) pathway. []
DM4-Sme is synthesized from maytansinol through a series of chemical reactions involving amino acids and coupling agents. It has been extensively studied for its efficacy in targeted cancer therapies due to its selective cytotoxicity against tumor cells while minimizing damage to normal tissues.
The synthesis of DM4-Sme involves several key steps:
The detailed steps include stirring the reactants at room temperature, followed by extraction and further purification using specific solvent ratios to achieve high yields of the target compound .
DM4-Sme has a complex molecular structure characterized by its thiol group and various functional moieties that enhance its cytotoxic properties.
The structural configuration allows DM4-Sme to effectively interact with tubulin, leading to its antimitotic effects.
DM4-Sme participates in several significant chemical reactions:
These reactions are crucial for enhancing the therapeutic index of DM4-Sme when used in clinical settings.
The mechanism of action of DM4-Sme involves:
This mechanism underscores the potential of DM4-Sme as a targeted therapeutic agent.
Relevant analyses indicate that these properties are critical for the formulation and delivery of DM4-Sme in clinical applications.
DM4-Sme is primarily utilized in:
The ongoing research into improving the pharmacokinetic profiles and therapeutic indices of DM4-Sme continues to highlight its significance in oncology .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2